molecular formula C7H3Br2ClN2 B3294900 4,6-dibromo-3-chloro-2H-indazole CAS No. 887568-40-3

4,6-dibromo-3-chloro-2H-indazole

Cat. No.: B3294900
CAS No.: 887568-40-3
M. Wt: 310.37 g/mol
InChI Key: LFHDPSYPDHUOFL-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable compound for synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The indazole ring can be further modified through cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

4,6-Dibromo-3-chloro-2H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-dibromo-3-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and the nature of the substituents. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dibromo-2H-indazole: Lacks the chlorine atom at the 3-position.

    3-Chloro-2H-indazole: Lacks the bromine atoms at the 4 and 6 positions.

    2H-indazole: The parent compound without any halogen substitutions.

Uniqueness

4,6-Dibromo-3-chloro-2H-indazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4,6-dibromo-3-chloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHDPSYPDHUOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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